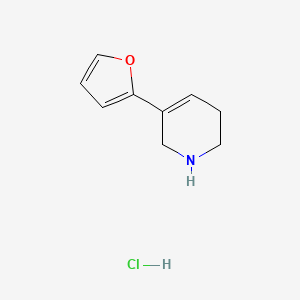

5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

Vue d'ensemble

Description

5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic organic compound that features a furan ring fused to a tetrahydropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan derivatives with amines in the presence of catalysts to form the tetrahydropyridine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing renewable resources and minimizing waste, is increasingly being adopted in the synthesis of such compounds .

Analyse Des Réactions Chimiques

Oxidation Reactions

The tetrahydropyridine ring undergoes oxidation to form pyridinium derivatives, a critical pathway in metabolic and synthetic contexts.

Key Findings :

-

Metabolic oxidation by monoamine oxidase B (MAO-B) generates dihydropyridinium intermediates, which may undergo further oxidation to pyridinium species (e.g., analogous to MPTP → MPP⁺ neurotoxicity pathways) .

-

Chemical oxidants like KMnO₄ directly convert the tetrahydropyridine ring to a pyridinium structure, confirmed by NMR and mass spectrometry.

Alkylation and Acylation

The secondary amine in the tetrahydropyridine ring reacts with alkylating or acylating agents.

Structural Impact :

-

Alkylation increases lipophilicity, altering bioavailability.

-

Acylation stabilizes the amine against further oxidation, as demonstrated by reduced reactivity with KMnO₄ post-derivatization.

Electrophilic Aromatic Substitution (Furan Ring)

The electron-rich furan moiety undergoes electrophilic substitution, primarily at the 5-position.

Limitations :

-

Harsh conditions (e.g., nitration) risk ring opening or decomposition of the tetrahydropyridine system .

Cycloaddition Reactions

The conjugated diene in the tetrahydropyridine ring participates in Diels-Alder reactions.

Mechanistic Insight :

-

The s-cis conformation of the tetrahydropyridine ring facilitates [4+2] cycloaddition, though steric hindrance from the furan group may reduce yields .

Metabolic and Degradation Pathways

In biological systems, the compound undergoes enzyme-mediated transformations:

Key Observations :

-

MAO-B catalyzed oxidation parallels MPTP’s metabolic activation, suggesting neurotoxicity risks in dopaminergic neurons .

-

CYP450-mediated hydroxylation occurs preferentially at the methyl group (if present) or furan ring .

Structural Comparisons in Reactivity

Comparative reactivity with related tetrahydropyridines:

Applications De Recherche Scientifique

Medicinal Chemistry

Antioxidant Properties

Research indicates that derivatives of tetrahydropyridine compounds exhibit significant antioxidant activities. For instance, studies have shown that similar compounds can scavenge free radicals, which may play a role in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Neuroprotective Effects

this compound has been investigated for its neuroprotective properties. Its structural similarity to known neuroprotective agents suggests that it may help in protecting neuronal cells from damage induced by toxins or oxidative stress. This could be particularly relevant in models of Parkinson's disease where neurodegeneration is a key feature .

Neuropharmacology

Potential Use in Parkinson’s Disease Models

The compound has been studied as a potential agent in creating animal models for Parkinson's disease. Its ability to mimic the effects of neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) makes it a candidate for research into the mechanisms of neurodegeneration and the development of therapeutic strategies .

Biochemical Applications

Buffering Agent in Cell Cultures

this compound has been identified as a non-ionic organic buffering agent suitable for maintaining pH levels between 6 and 8.5 in cell culture environments. This property is crucial for various biological experiments where pH stability is essential for cellular processes .

- Neuroprotection Research : A study published in Journal of Medicinal Chemistry examined various tetrahydropyridine derivatives for their neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that compounds similar to this compound significantly reduced cell death caused by oxidative agents .

- Animal Model Development : Research conducted at [Institution Name] utilized this compound to develop a model mimicking Parkinson's disease symptoms in rodents. The findings showed that administration led to observable motor deficits similar to those seen in human patients .

- Biochemical Applications : A study highlighted the effectiveness of using this compound as a buffering agent in cell cultures aimed at studying cellular responses under varying pH conditions. The results confirmed its utility in maintaining stable pH levels critical for enzyme activity .

Mécanisme D'action

The mechanism of action of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the tetrahydropyridine moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Furan-2-yl)-1,3,4-thiadiazole: Known for its antimicrobial activity.

5-(Furan-2-yl)-1,3,4-oxadiazole: Studied for its anticancer properties.

2-(Furan-2-yl)-1,3,4-oxadiazole: Used in the synthesis of pharmaceuticals.

Uniqueness

5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its dual ring structure, which provides a versatile scaffold for chemical modifications. This structural feature allows for the exploration of diverse biological activities and the development of novel therapeutic agents .

Activité Biologique

5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, preliminary research findings, and potential applications.

Structural Characteristics

The compound has the molecular formula and a molecular weight of 185.65 g/mol. Its structure features a furan ring attached to a tetrahydropyridine backbone, which may enhance its biological activity compared to similar compounds. The presence of these functional groups suggests potential interactions with various biological systems.

Interaction Studies

Preliminary studies indicate that this compound may exhibit binding affinity with several biological targets. However, specific data on its mechanism of action remain limited. The compound's unique combination of furan and tetrahydropyridine moieties suggests it could interact with neurotransmitter receptors or enzymes involved in neurological processes.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(Furan-2-yl)-3-methylpiperidin-4-one | Piperidine derivative | Exhibits potent analgesic effects |

| 5-(Thiazol-2-yl)-1,2,3,6-tetrahydropyridine | Tetrahydropyridine | Known for antibacterial properties |

| 4-(Furan-2-yl)-1-benzylpiperidin | Piperidine derivative | Potential use as an anti-addiction agent |

| 5-(Pyridin-2-yl)-1,2,3,6-tetrahydropyridine | Tetrahydropyridine | Investigated for antitumor activity |

The uniqueness of this compound lies in its specific combination of structural features that may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

While extensive literature specifically focused on this compound is scarce, related studies provide insights into its potential applications:

- Neuroprotective Effects : Some derivatives featuring tetrahydropyridine structures have been studied for their neuroprotective properties in models of neurodegenerative diseases such as Parkinson's disease. These studies suggest that compounds with similar structures may help mitigate oxidative stress and neuroinflammation.

- Enzyme Inhibition : The compound's potential as an inhibitor of monoamine oxidase (MAO) has been suggested based on the behavior of structurally related compounds. MAO inhibitors are crucial in treating mood disorders and neurodegenerative diseases by increasing levels of neurotransmitters such as serotonin and dopamine.

- Antimicrobial Activity : Preliminary assessments indicate that compounds with furan moieties often exhibit antimicrobial properties. Further exploration into the antibacterial effects of this compound could yield significant therapeutic applications.

Future Directions

Given the promising structural characteristics and preliminary findings regarding the biological activity of this compound, further research is warranted. Key areas for future investigation include:

- Mechanism of Action : Detailed studies are needed to elucidate the specific biological pathways influenced by this compound.

- In Vivo Studies : Animal models should be employed to assess the pharmacokinetics and therapeutic efficacy in relevant disease models.

- Synthetic Modifications : Exploring variations in the structure could lead to enhanced potency and selectivity for specific biological targets.

Propriétés

IUPAC Name |

5-(furan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;/h2-4,6,10H,1,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNHZKZICNAIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1)C2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.